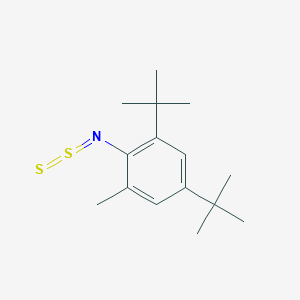methylidene}-1-methylimidazolidine CAS No. 59761-12-5](/img/structure/B14617898.png)
2-{[(3-Chlorophenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, a nitro group, and an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include chlorophenyl sulfide, nitromethane, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the sulfanyl group can produce a sulfoxide or sulfone derivative.
Applications De Recherche Scientifique
2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Chlorophenyl)sulfanyl]acetic acid
- 2-[(3-Chlorophenyl)sulfanyl]-1-(3-ethylphenyl)-N-methylethanamine
Uniqueness
2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
59761-12-5 |
|---|---|
Formule moléculaire |
C11H12ClN3O2S |
Poids moléculaire |
285.75 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)sulfanyl-nitromethylidene]-1-methylimidazolidine |
InChI |
InChI=1S/C11H12ClN3O2S/c1-14-6-5-13-10(14)11(15(16)17)18-9-4-2-3-8(12)7-9/h2-4,7,13H,5-6H2,1H3 |
Clé InChI |
JEGZRSAOKDZZBE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC1=C([N+](=O)[O-])SC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
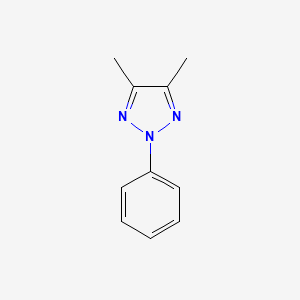
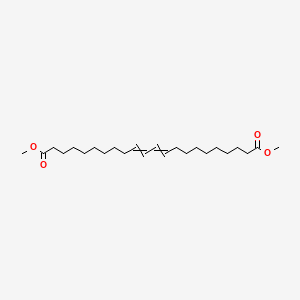
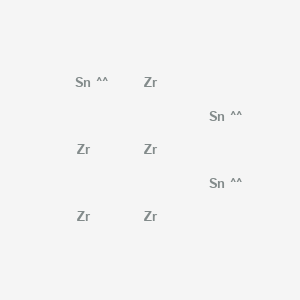

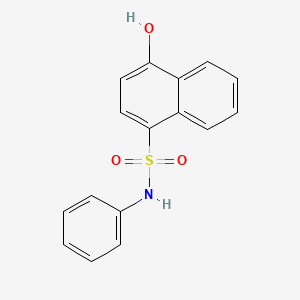
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)

